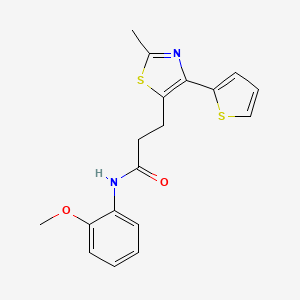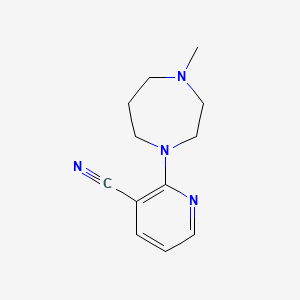![molecular formula C12H10N4 B6574497 6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile CAS No. 1036542-35-4](/img/structure/B6574497.png)
6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to another pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Orientations Futures
The future directions for the study and application of this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, and mechanism of action. There may also be potential for its use in the development of new drugs for the treatment of various diseases, given the wide range of biological activities exhibited by related compounds .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like tropomyosin receptor kinases (trks) which are associated with the proliferation and differentiation of cells .
Mode of Action
Compounds with similar structures have been known to inhibit trka . The inhibition likely occurs through the compound binding to the active site of the enzyme, preventing its normal function .
Biochemical Pathways
Similar compounds have been known to affect pathways such as the ras/erk, plc-γ, and pi3k/akt pathways, which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Similar compounds have shown significant inhibitory activity, leading to the inhibition of cell proliferation .
Action Environment
Similar compounds have been known to show efficacy under a variety of conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Amination: The amino group can be introduced through reductive amination, where the pyridine ring is reacted with an amine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the carbonitrile group to an amine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Quinolinyl-pyrazoles: These compounds also feature a pyridine ring and have shown potential in medicinal chemistry.
Uniqueness
6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-11-1-2-12(16-9-11)15-8-10-3-5-14-6-4-10/h1-6,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZFZNRLFDBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6574432.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6574438.png)
![N-[(2,6-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B6574444.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)
![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)
![N-(2,3-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574469.png)
![N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574480.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)

![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)


